

Historical development and discovery of Trifloxsulfuron as a herbicide

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Compound Name: *Trifloxsulfuron*

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An In-depth Technical Guide on the Historical Development and Discovery of **Trifloxsulfuron**

Executive Summary

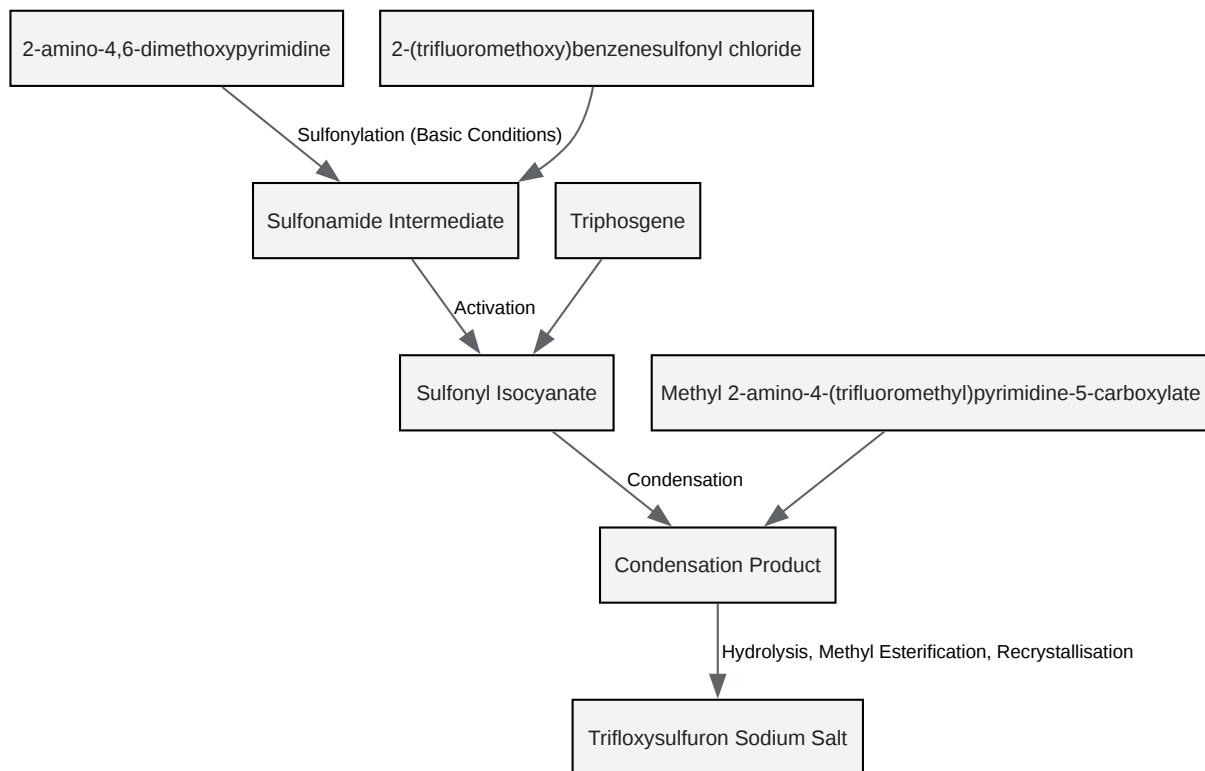
Trifloxsulfuron, a potent and selective post-emergence herbicide, represents a significant advancement in weed management, particularly in cotton and sugarcane cultivation. Developed by Syngenta in the mid-1990s, this compound belongs to the sulfonylurea class of herbicides. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the historical development, chemical synthesis, mechanism of action, and the experimental basis for the efficacy and selectivity of **Trifloxsulfuron**. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a technical resource for researchers and scientists in the field.

Discovery and Development

Trifloxsulfuron-sodium was discovered by Syngenta in the mid-1990s and was initially evaluated under the code number CGA 362622.^{[1][2]} Field testing commenced in Australia in 1997, primarily for its application in cotton and sugarcane.^[1] The herbicide is commercially known by the trade name Envoke® and is formulated as a water-dispersible granule.^{[2][3]} Its development provided growers with a new chemical tool for managing a range of problematic broadleaf weeds and nutgrass at very low application rates.^{[1][2]}

Chemical Synthesis

The commercial production of **Trifloxysulfuron** is achieved through a multi-step sulfonylurea synthesis.^{[4][5]} The process begins with 2-amino-4,6-dimethoxypyrimidine.^{[4][5]} This starting material undergoes sulfonylation with 2-(trifluoromethoxy)benzenesulfonyl chloride in a basic environment.^{[4][5]} The subsequent sulfonamide is activated using triphosgene, which forms a sulfonyl isocyanate.^{[4][5]} This intermediate then undergoes a condensation reaction with methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate to create the essential urea bridge structure.^{[4][5]} The synthesis is completed through final hydrolysis, methyl esterification, and recrystallization to yield the sodium salt of **Trifloxysulfuron**.^{[4][5]}



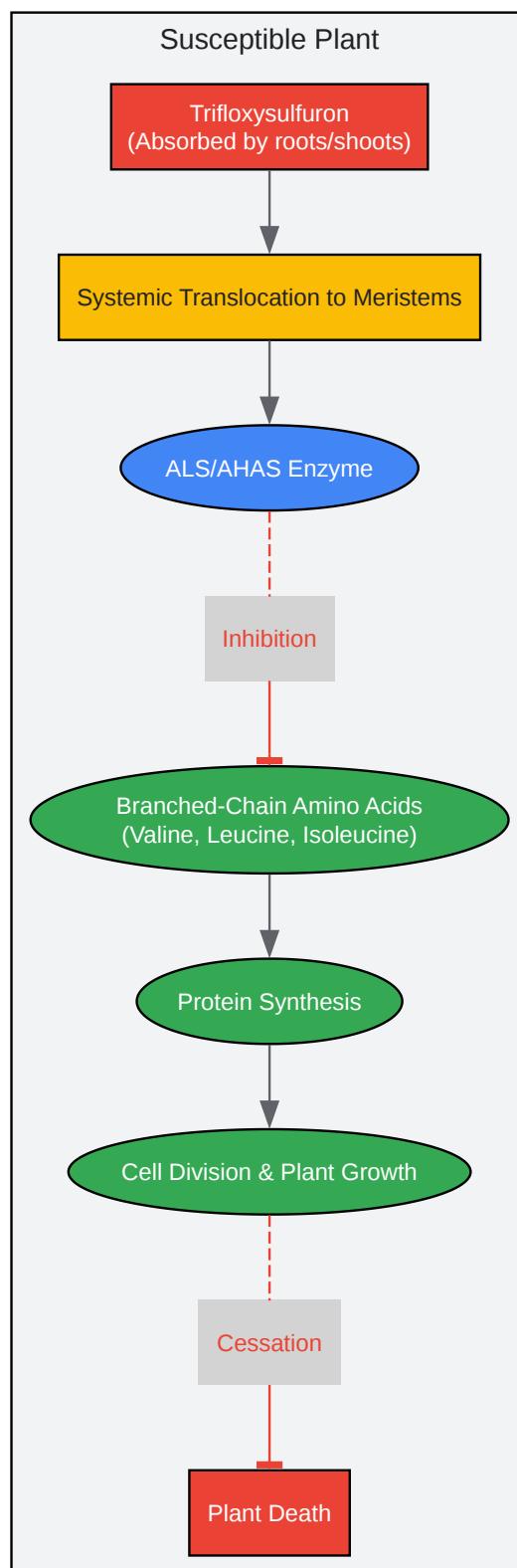
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Caption: Commercial Synthesis Pathway of **Trifloxysulfuron**.

Mechanism of Action

As a member of the sulfonylurea family, **Trifloxsulfuron** is classified as a Group B (HRAC Group 2) herbicide.[3][6] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][6][7]

- Target Enzyme: ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][3]
- Systemic Action: The herbicide is absorbed through both the foliage and roots of the plant.[1][7] It is then translocated systemically through the plant's vascular tissues to the meristematic regions, where active cell division and growth occur.[4][7]
- Biochemical Effect: By inhibiting ALS, **Trifloxsulfuron** blocks the production of these essential amino acids.[7] This disruption leads to a swift cessation of cell division and plant growth.[1]
- Visible Symptoms: Susceptible plants initially exhibit stunted growth, followed by chlorosis (yellowing) and necrosis, ultimately leading to plant death within one to two weeks.[2][7]



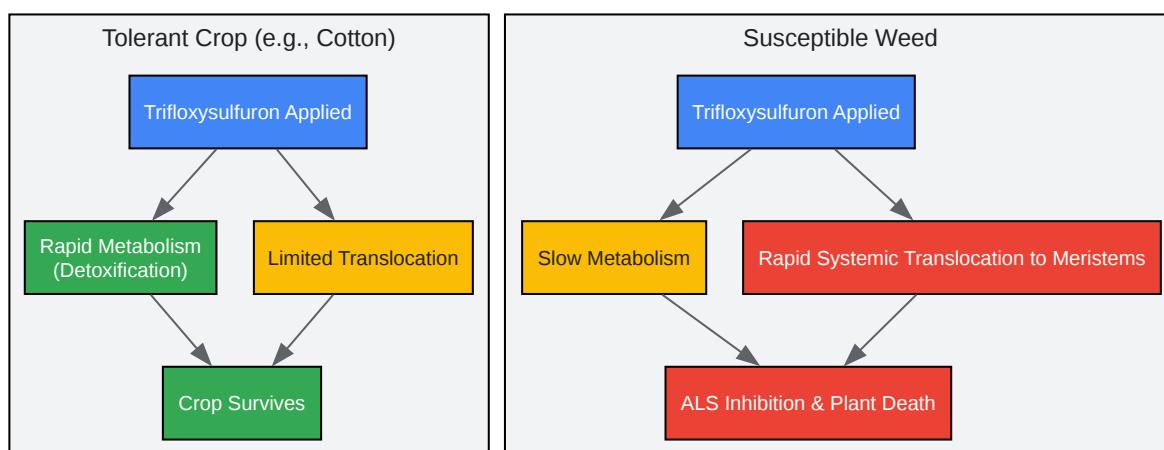
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Caption: Mechanism of Action of **Trifloxsulfuron** in a Susceptible Plant.

Basis of Selectivity

The efficacy of **Trifloxsulfuron** as a selective herbicide lies in the differential response between target weeds and tolerant crops like cotton and sugarcane.^{[1][7]} This selectivity is primarily governed by two physiological mechanisms:

- Enhanced Metabolism: Tolerant crops possess the ability to rapidly metabolize **Trifloxsulfuron** into inactive compounds. In a comparative study, only 50% of the active ingredient remained non-metabolized in cotton six hours after application, whereas 95% remained in the susceptible weed *Xanthium canadense*.^[1]
- Limited Translocation: In tolerant species such as cotton and sugarcane, the movement of **Trifloxsulfuron** from the point of application to other parts of the plant is extremely low compared to its rapid systemic movement in sensitive weeds.^[1]



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Caption: Basis of Selectivity between Tolerant Crops and Susceptible Weeds.

Experimental Protocols

The development of **Trifloxsulfuron** was supported by rigorous experimental evaluation. Key methodologies are detailed below.

Field Efficacy and Crop Safety Assessment

- Objective: To determine the biological efficacy of **Trifloxsulfuron** on various weed species and to assess its safety on target crops under real-world conditions.[1]
- Methodology:
 - Site Selection: Establish experimental sites in major growing regions, covering a range of soil types, climatic conditions, and weed spectra.[1]
 - Experimental Design: Employ a randomized complete block design with multiple replications for each treatment.[2][8]
 - Treatments: Apply **Trifloxsulfuron** at various rates (e.g., 7.5 to 30 g a.i./ha), often including a nonionic surfactant to improve efficacy.[1][2] Include untreated and standard herbicide control plots for comparison.
 - Application: Apply the herbicide post-emergence when weeds are at a specific growth stage (e.g., 2-8 leaves).[1][9]
 - Assessment: Conduct visual assessments of weed control and crop injury at set intervals (e.g., 7, 14, 21, and 45 days after treatment).[1][10] Use a 0-100% scale, where 0% represents no effect and 100% represents complete plant death.[1]
 - Data Analysis: Subject the data to analysis of variance (ANOVA) and use mean separation tests (e.g., Fisher's Protected LSD) to determine significant differences between treatments.[2]

Herbicide Absorption and Translocation via Radiolabeling

- Objective: To quantify the rate and extent of **Trifloxsulfuron** absorption and its movement within the plant. This protocol is adapted from studies on similar sulfonylurea herbicides.[11][12]
- Methodology:

- Plant Material: Grow susceptible weed species and tolerant crop species under controlled greenhouse conditions.
- Radiolabeling: Utilize ^{14}C -labeled **Trifloxsulfuron** of a known specific activity.[13]
- Application: Apply a precise micro-droplet of the ^{14}C -**Trifloxsulfuron** solution to a specific leaf of each plant.[11]
- Harvesting: Harvest plants at various time points after treatment (e.g., 4, 24, 48, 72 hours). [11][12]
- Sample Processing:
 - Wash the treated leaf with a water:acetone solution to recover any unabsorbed herbicide.[11]
 - Section the plant into parts: treated leaf, shoots above the treated leaf, shoots below, and roots.[11]
 - Combust the dried plant sections in a biological oxidizer to convert ^{14}C to $^{14}\text{CO}_2$, which is then trapped.
- Quantification: Measure the radioactivity in the leaf wash and in each plant section using Liquid Scintillation Counting (LSC).[13] Express the absorbed and translocated radioactivity as a percentage of the total applied dose.

Herbicide Dissipation in Aqueous Solution

- Objective: To determine the chemical stability and degradation rate (half-life) of **Trifloxsulfuron** in water at different pH levels.[14]
- Methodology:
 - Solution Preparation: Prepare aqueous solutions of **Trifloxsulfuron** at known concentrations in buffered solutions of varying pH (e.g., pH 5, 7, and 9).[14]
 - Incubation: Store the solutions in a controlled environment (e.g., 22°C) and protect them from light to prevent photolysis.[14]

- Sampling: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days).[14]
- Quantification: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent **Trifloxsulfuron** molecule remaining. [13][14]
- Data Analysis: Plot the natural log of the concentration against time. Use first-order kinetics to calculate the dissipation rate constant and the half-life ($t_{1/2}$) for the herbicide at each pH level.[14]

Quantitative Data

The following tables summarize key quantitative findings from various research studies on **Trifloxsulfuron**.

Table 1: Physicochemical and Toxicological Properties

Property	Value	Reference
CAS RN	199119-58-9	[4]
HRAC Group	B (Group 2)	[3][6]
Aqueous Solubility	63 mg/L (at pH 5); 5,016 mg/L (at pH 7)	[14]
pKa	4.81	[14]
Acute Oral LD ₅₀ (rat)	>5000 mg/kg bw	[1]
WHO Hazard Class	III (Slightly hazardous)	[1]

Table 2: Efficacy of **Trifloxsulfuron** on Key Weed Species

Weed Species	Application Rate (g a.i./ha)	Control / Biomass Reduction (%)	Days After Treatment	Reference
Nutgrass (<i>Cyperus rotundus</i>)	11.25	Good Control	-	[1]
Noogoora Burr (<i>Xanthium spp.</i>)	11.25	90%	21-45	[1]
Peachvine (<i>Ipomoea spp.</i>)	11.25	79%	21-45	[1]
Yellow Nutsedge (<i>Cyperus esculentus</i>)	15.8 (+ Surfactant)	76%	28	[2]
Redroot Pigweed (<i>Amaranthus retroflexus</i>)	15.8 (+ Surfactant)	86%	28	[2]
Spanish Needles (<i>Bidens pilosa</i>)	15.8 (+ Surfactant)	95%	28	[2]
Digitaria horizontalis	22	Low Control	-	[9]

Table 3: Crop Injury on Cotton from Post-Emergence Application

Application Timing (Growth Stage)	Trifloxsulfuro n Rate (g a.i./ha)	Injury 7 Days After Treatment (%)	Injury 21-28 Days After Treatment (%)	Reference
1-leaf	3.8 - 7.5	17 - 50%	22%	[10]
3-leaf	3.8 - 7.5	19 - 46%	16%	[10]
5-leaf	3.8 - 7.5	5 - 23%	6%	[10]
Post-emergence	3.8 - 15	19 - 22%	5 - 12%	[15]

Table 4: Dissipation Half-Life of **Trifloxsulfuron** in Aqueous Solution

pH of Solution	Half-Life (Days)	Reference
5	11.4	[14]
7	42.0	[14]
9	45.3	[14]

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